5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
Descripción
This compound belongs to the imidazo[1,2-c]quinazolinone family, characterized by a bicyclic core structure fused with a quinazolinone moiety. The molecule features a 4-fluorophenylmethylsulfanyl group at position 5 and a 4-phenylpiperazinyl ethyl substituent at position 2. The 4-fluorophenyl group enhances lipophilicity and may influence receptor binding affinity, while the phenylpiperazine moiety is associated with modulating neurotransmitter interactions, particularly in the central nervous system .
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2S/c30-21-12-10-20(11-13-21)19-38-29-32-24-9-5-4-8-23(24)27-31-25(28(37)35(27)29)18-26(36)34-16-14-33(15-17-34)22-6-2-1-3-7-22/h1-13,25H,14-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZYLPMEUNKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a synthetic derivative known for its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H22FN5O4S
- Molecular Weight : 531.56 g/mol
- LogP : 3.3476
The compound features a unique imidazoquinazoline framework, which is often associated with a variety of biological activities including anti-inflammatory and anticancer effects.
Research indicates that compounds with similar structures often interact with multiple biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phospholipases, leading to reduced inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in neurotransmission or cell signaling.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 12.7 |
| A549 | 18.5 |
These findings suggest that the compound exhibits significant cytotoxicity against cancer cells, potentially through apoptosis induction.
Anti-inflammatory Effects
In vitro assays demonstrated the compound's ability to inhibit TNF-alpha production in macrophages. The effective concentration (EC50) was determined to be approximately 25 µM, indicating moderate anti-inflammatory properties.
Antimicrobial Activity
The compound was also tested for antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of similar compounds in treating diseases such as leishmaniasis and trypanosomiasis. For instance, related compounds have shown promising results in inhibiting the growth of Leishmania donovani with EC50 values in the low micromolar range (1.0 µM for some derivatives) .
Comparación Con Compuestos Similares
Table 1: Key Structural Analogues and Their Properties
Analysis of Substituent Impact
Halogen Substitution (Fluorine vs. Chlorine)
Piperazine Modifications
- The ethyl-linked piperazine in the target compound contrasts with the methyl-linked piperazine in .
Methoxy and Alkyl Groups
- Methoxy groups (e.g., 8,9-dimethoxy in and ) increase hydrophilicity and may influence solubility and membrane permeability. The isopropyl group in these analogues could sterically hinder interactions with certain enzymes or receptors .
Pharmacological Implications
- Chlorophenyl Analogue : The chlorine substituent in may confer stronger antibacterial activity but lower CNS penetration due to increased polarity .
- Methoxy Derivatives : The 8,9-dimethoxy compounds () are structurally similar to alkaloids with reported antioxidant and anti-inflammatory properties, though this requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
